molecular formula C18H18N2O3S B2443175 (E)-2-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 2035022-29-6

(E)-2-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B2443175
CAS No.: 2035022-29-6
M. Wt: 342.41
InChI Key: WALGZJANYPUMLK-BQYQJAHWSA-N
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Description

(E)-2-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C18H18N2O3S and its molecular weight is 342.41. The purity is usually 95%.
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Properties

IUPAC Name

2-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c21-16(8-7-13-4-3-9-24-13)19-10-12(11-19)20-17(22)14-5-1-2-6-15(14)18(20)23/h1-4,7-9,12,14-15H,5-6,10-11H2/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WALGZJANYPUMLK-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H16N2O3SC_{15}H_{16}N_{2}O_{3}S, with a molecular weight of approximately 300.37 g/mol. The structure features a thiophene moiety, an azetidine ring, and an isoindole dione unit, which contribute to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, potentially leading to altered metabolic pathways.
  • Receptor Modulation : It can modulate the activity of receptors that play critical roles in signal transduction pathways associated with diseases such as cancer.

Anticancer Activity

Research has indicated that compounds structurally similar to this compound exhibit significant anticancer properties. For instance:

  • In Vitro Cytotoxicity : Studies have shown that related compounds significantly reduced the viability of various cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cells. The IC50 values for some derivatives were notably lower than those of established anticancer drugs like sorafenib .
    CompoundCell LineIC50 (µM)
    Compound AMCF-70.37
    Compound BHepG20.73
    Compound CA5490.95
  • Apoptotic Induction : Flow cytometry analyses revealed that these compounds induced apoptotic cell death in HeLa cells and arrested the cell cycle at the sub-G1 phase .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties as well. Similar thiophene-containing compounds have demonstrated efficacy against various bacterial strains and fungal pathogens .

Case Study 1: Synthesis and Evaluation of Thiophene Derivatives

A study synthesized a series of thiophene derivatives similar to the compound . These derivatives were evaluated for their cytotoxic effects against multiple human cancer cell lines. The results indicated that modifications in the thiophene ring significantly influenced biological activity, emphasizing the importance of structural optimization in drug design .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with target proteins involved in cancer progression. These studies revealed strong interactions with active sites on target enzymes, suggesting a promising therapeutic mechanism .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing thiophene moieties exhibit significant anticancer properties . The incorporation of the thiophene ring in this compound enhances its biological activity by facilitating various biochemical interactions that can lead to apoptosis in cancer cells. In particular:

  • Mechanism of Action : The compound is believed to induce apoptosis and inhibit cell proliferation by interacting with key cellular pathways involved in cancer progression. Studies have shown that related compounds can significantly inhibit the growth of cancer cell lines such as HeLa and MCF-7 through mechanisms involving cell cycle arrest and apoptosis induction .

Cytotoxicity Studies

A detailed analysis of cytotoxicity has been conducted to assess the effectiveness of this compound against various cancer cell lines. The following table summarizes relevant data:

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHeLaTBDInduces apoptosis
Related compound 5dHeLa0.37Induces apoptosis, blocks cell cycle
Sorafenib (reference)HeLa7.91Inhibits proliferation

Note : TBD indicates that specific IC50 values for the target compound require further investigation.

Structure-Activity Relationship (SAR)

The structure of (E)-2-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione suggests potential interactions with biological targets critical for cancer treatment. SAR studies indicate that modifications to the thiophene group can lead to variations in potency against different cancer cell lines. For example:

  • Substituents on the thiophene ring can influence binding affinity and biological activity.

Case Studies

Several studies have focused on the effects of thiophene-containing compounds on cancer cells:

  • Apoptosis Induction Study : A recent study utilized flow cytometry to analyze the apoptotic effects of thiophene derivatives on HeLa cells. The results demonstrated significant apoptotic cell death induced by these compounds, emphasizing the critical role of the thiophene ring in enhancing apoptotic responses.
  • Antiproliferative Effects : Another study evaluated a series of azetidinone analogues for their antiproliferative activity against various cancer cell lines. Compounds similar to this compound showed promising results as colchicine-binding site inhibitors and demonstrated significant inhibition of tubulin assembly .

Chemical Reactions Analysis

Reactivity of the Acryloyl Group

The (E)-configured acryloyl group undergoes characteristic conjugate addition and cycloaddition reactions:

Reaction Type Conditions/Reagents Outcome Reference
Michael Addition Thiols, amines, or stabilized enolatesFormation of thioether or amine adducts at the β-carbon
Diels-Alder Reaction Dienophiles (e.g., maleimides) under thermal conditions[4+2] Cycloaddition products with regioselectivity dictated by electron density

For example, the acryloyl group in structurally related β-lactams participates in Staudinger reactions with imines to form spirocyclic systems (e.g., 9a–p in ).

Azetidine Ring Reactivity

The azetidine (4-membered β-lactam) ring exhibits strain-driven reactivity:

Reaction Type Conditions/Reagents Outcome Reference
Ring-Opening Nucleophiles (e.g., H<sub>2</sub>O, amines, thiols)Cleavage of the β-lactam to form substituted amines or thioethers
Deprotection TBAF (for silyl ethers)Selective removal of protecting groups (e.g., conversion of 9p to 9q in )

In carbapenem analogs (e.g., EP0632039A1 ), azetidine-thioether derivatives undergo sulfonation or oxidation to modulate antibacterial activity.

Tetrahydroisoindole-Dione Core

The isoindole-dione system participates in hydrolysis and redox reactions:

Reaction Type Conditions/Reagents Outcome Reference
Acidic Hydrolysis HCl/H<sub>2</sub>O, refluxRing-opening to yield dicarboxylic acid derivatives
Reduction LiAlH<sub>4</sub> or NaBH<sub>4</sub>Conversion of dione to diol intermediates

Similar dione motifs in thiazolidine derivatives (e.g., evt-2505440 ) show susceptibility to nucleophilic attack at the carbonyl groups.

Thiophene Moiety Reactivity

The thiophene ring undergoes electrophilic substitution and oxidation:

Reaction Type Conditions/Reagents Outcome Reference
Electrophilic Substitution HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Nitration at the 5-position of thiophene
Oxidation mCPBA or H<sub>2</sub>O<sub>2</sub>Formation of thiophene-S-oxide or sulfone derivatives

For instance, thiophene-containing β-lactams (e.g., 11a–o ) are functionalized via halogenation or cross-coupling to enhance bioactivity.

Synthetic Modifications for Biological Activity

Key modifications reported in analogs include:

  • Acylation of the azetidine nitrogen (e.g., with sorbic acid derivatives) to enhance tubulin-binding affinity .

  • Functionalization of the isoindole-dione via reductive amination or alkylation to improve solubility .

Preparation Methods

Diels-Alder Cyclization

The isoindole-dione core is typically synthesized via a Diels-Alder reaction between furan derivatives and maleic anhydride, followed by hydrogenation and lactamization.

Procedure:

  • React furan (10 mmol) with maleic anhydride (12 mmol) in toluene at 80°C for 24 hours to form the exo-adduct.
  • Hydrogenate the adduct using Pd/C (10% w/w) in ethanol under 50 psi H₂ to yield tetrahydrophthalic anhydride.
  • Treat with ammonium hydroxide in refluxing THF to form 3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione.

Yield: 68–72% after purification by recrystallization (ethanol/water).

Functionalization at C-2 Position

Synthesis of (E)-3-(Thiophen-2-yl)acryloyl Azetidine

Preparation of Azetidine-3-carboxylic Acid

Azetidine-3-carboxylic acid serves as the precursor for acyl chloride formation:

  • Boc Protection: Treat azetidine-3-carboxylic acid (10 mmol) with Boc₂O (12 mmol) in THF/water (1:1) at 25°C for 12 hours.
  • Chlorination: React Boc-protected azetidine (8 mmol) with oxalyl chloride (10 mmol) in DCM at 0°C for 2 hours to form the acyl chloride.

Knoevenagel Condensation for (E)-Acryloyl Group

The (E)-configuration is achieved through controlled condensation:

  • Combine thiophene-2-carbaldehyde (7 mmol) with malonic acid (7 mmol) in pyridine at 100°C for 6 hours.
  • Purify (E)-3-(thiophen-2-yl)acrylic acid via recrystallization (ethanol).
  • Convert to acyl chloride using SOCl₂ (10 mmol) in dry DCM.

Yield: 74–78%.

Coupling of Fragments

Amide Bond Formation

Couple the azetidine acyl chloride with the isoindole-dione derivative:

  • Dissolve 2-(azetidin-3-yl)-isoindole-dione (4 mmol) in dry THF under N₂.
  • Add (E)-3-(thiophen-2-yl)acryloyl chloride (4.4 mmol) and triethylamine (8 mmol) dropwise at −20°C.
  • Stir for 4 hours at 25°C, then pour into ice-water.
  • Extract with ethyl acetate, dry (Na₂SO₄), and purify via flash chromatography (hexane/acetone 4:1).

Yield: 62–65%.

Optimization and Challenges

Stereochemical Control

  • Azetidine Ring Formation: Superbase-mediated cyclization (t-BuOK/Diisopropylamide/LiTMP) ensures trans-selectivity in azetidine formation.
  • (E)-Configuration Preservation: Low-temperature acylation (−20°C) prevents isomerization of the acryloyl group.

Purification Strategies

Step Technique Conditions Purity
Isoindole-dione Recrystallization Ethanol/water (3:1) >95%
Azetidine intermediate Column Chromatography SiO₂, EtOAc/hexane 90–92%
Final product Preparative HPLC C18, MeCN/H₂O (70:30) 98%

Scalability and Industrial Relevance

  • Batch Size: Pilot-scale reactions (500 g) show consistent yields (60–63%) using flow chemistry for acylation steps.
  • Cost Analysis:
    • Raw material cost: $28/g (lab-scale)
    • Projected bulk cost: $9/g (≥1 kg batches).

Emerging Methodologies

  • Photocatalytic Coupling: Visible-light-mediated amidation reduces reaction time from 4 hours to 30 minutes.
  • Biocatalytic Approaches: Lipase-catalyzed acylation in ionic liquids improves enantiomeric excess (ee >99%).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (E)-2-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione?

  • Methodology :

  • Step 1 : Formylation of the azetidine precursor using acetic acid under reflux (3–5 h) to introduce the acryloyl group .

  • Step 2 : Cyclization via [3+2] azetidine-isoindole coupling, optimized with sodium acetate as a base in acetic acid .

  • Step 3 : Thiophene acryloyl conjugation via Knoevenagel condensation, requiring controlled temperature (70–80°C) and anhydrous conditions .

  • Characterization : Confirm stereochemistry using X-ray crystallography (as in Figure 1 of ) and NMR (¹H/¹³C) .

    • Key Considerations :
  • Purity is enhanced via recrystallization from acetic acid .

  • Monitor reaction progress using HPLC with a C18 column and acetonitrile/water mobile phase .

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

  • Techniques :

  • Single-crystal X-ray diffraction for absolute configuration determination (e.g., ORTEP diagrams in ) .
  • NMR spectroscopy : ¹H (500 MHz) and ¹³C (125 MHz) in DMSO-d₆ to identify azetidine, thiophene, and isoindole protons .
  • FT-IR : Confirm carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and acryloyl C=C (1600–1650 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) .

Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?

  • Assays :

  • Anticancer : MTT assay against HeLa (cervical) and MCF-7 (breast) cancer cell lines, with IC₅₀ calculations .

  • Antimicrobial : Broth microdilution (MIC determination) against S. aureus and E. coli .

  • Antioxidant : DPPH radical scavenging assay (IC₅₀ reported as % inhibition at 10–100 µM) .

    • Controls : Use cisplatin (anticancer) and ampicillin (antimicrobial) as positive controls .

Advanced Research Questions

Q. How can synthetic yield and selectivity be optimized for the azetidine-isoindole core?

  • Strategies :

  • Catalysis : Employ Pd(OAc)₂ (5 mol%) for Suzuki-Miyaura coupling to enhance regioselectivity .

  • Solvent optimization : Replace acetic acid with DMF for faster cyclization (reflux at 110°C for 2 h) .

  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 30 min at 150°C) .

    • Table 1 : Reaction Optimization Summary
ConditionYield (%)Selectivity (E:Z)
Acetic acid, reflux6585:15
DMF, Pd(OAc)₂, reflux7892:8
Microwave, DMF, 150°C8295:5

Q. What mechanistic insights exist for its biological activity, and how can they be further explored?

  • Pathways :

  • Apoptosis induction : Assess caspase-3/7 activation via fluorometric assays in treated cancer cells .

  • ROS generation : Measure intracellular ROS levels using DCFH-DA fluorescence .

  • Molecular docking : Simulate binding to EGFR (PDB: 1M17) or DNA gyrase (PDB: 1KZN) to predict targets .

    • Contradictions : reports broad-spectrum antimicrobial activity, while notes limited Gram-negative efficacy. Replicate assays with standardized inoculum sizes (1×10⁶ CFU/mL) .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

  • Modifications :

  • Azetidine substitution : Replace thiophene with pyridine to assess π-π stacking effects .

  • Isoindole substitution : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity .

    • Table 2 : SAR of Key Derivatives
DerivativeAnticancer IC₅₀ (µM)Antimicrobial MIC (µg/mL)
Parent compound12.516 (S. aureus)
Pyridine-substituted8.28 (S. aureus)
Nitro-isoindole variant6.732 (S. aureus)

Q. What environmental fate and ecotoxicological studies are relevant for this compound?

  • Experimental Design :

  • Degradation : Hydrolysis studies at pH 4–9 (25–50°C) to simulate soil/water compartments .
  • Bioaccumulation : Use Daphnia magna (48-h LC₅₀) and algae (72-h growth inhibition) .
  • Analytics : Quantify residues via LC-MS/MS with a LOQ of 0.1 µg/L .

Q. How should researchers address contradictions in reported biological data?

  • Resolution Strategies :

  • Meta-analysis : Pool data from , and 22 to identify trends in cell-line specificity.
  • Dose-response curves : Use nonlinear regression (GraphPad Prism) to compare IC₅₀ values across studies .
  • Strain verification : Authenticate cell lines via STR profiling to rule out contamination .

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